7-Bromo-5-methylchroman-4-amine
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Overview
Description
7-Bromo-5-methylchroman-4-amine is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylchroman-4-amine typically involves the bromination of a chromanone precursor followed by amination. One common method includes the bromination of 5-methylchroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-methylchroman-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Methylchroman-4-amine.
Substitution: Various substituted chroman-4-amines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylchroman-4-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
5-Methylchroman-4-amine: Similar structure but without the bromine atom, leading to different chemical properties.
7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated heterocyclic compound with distinct biological activities
Uniqueness: Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
DBQGXEWWFAYWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CCO2)N)Br |
Origin of Product |
United States |
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